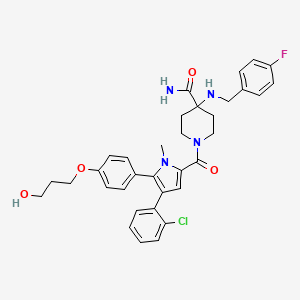

Pyrrole derivative 5

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C34H36ClFN4O4 |

|---|---|

Peso molecular |

619.1 g/mol |

Nombre IUPAC |

1-[4-(2-chlorophenyl)-5-[4-(3-hydroxypropoxy)phenyl]-1-methylpyrrole-2-carbonyl]-4-[(4-fluorophenyl)methylamino]piperidine-4-carboxamide |

InChI |

InChI=1S/C34H36ClFN4O4/c1-39-30(32(42)40-17-15-34(16-18-40,33(37)43)38-22-23-7-11-25(36)12-8-23)21-28(27-5-2-3-6-29(27)35)31(39)24-9-13-26(14-10-24)44-20-4-19-41/h2-3,5-14,21,38,41H,4,15-20,22H2,1H3,(H2,37,43) |

Clave InChI |

QZKLHVGMMWBLEQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CC(=C1C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3Cl)C(=O)N4CCC(CC4)(C(=O)N)NCC5=CC=C(C=C5)F |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Innovations and Reaction Optimization

In a landmark study, Fang et al. demonstrated that phosphorus pentoxide (P₂O₅) serves as an effective catalyst for this transformation. The reaction of amine 4 with 2,5-DMTHF (2 ) in toluene at 110°C yielded this compound in 74–95% yield within 10–45 minutes. Key advantages of this protocol include:

-

Functional group tolerance : Electron-withdrawing and electron-donating substituents on aromatic amines showed negligible impact on reaction efficiency.

-

Scalability : The method accommodates aliphatic amines, sulfonamides, and primary amides without requiring inert atmospheres.

A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Systems for Clauson–Kaas Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| P₂O₅ | Toluene | 110 | 74–95 | 10–45 min |

| CuCl₂ | H₂O | Reflux | 71–96 | 2–8 h |

| Squaric acid | PEG | 80 | 85–97 | 30–60 min |

The use of water as a solvent with CuCl₂ catalysis represents a greener alternative, achieving comparable yields (71–96%) under reflux conditions. Mechanistic studies indicate that 2,5-DMTHF undergoes acid-catalyzed ring-opening to form a reactive dialdehyde intermediate, which subsequently cyclizes with the amine to yield the pyrrole core.

Paal–Knorr Reaction: Alternative Route for Structural Diversification

The Paal–Knorr reaction offers a complementary pathway to this compound, particularly for derivatives requiring regioselective substitution. Azizi et al. reported a solvent-free protocol using squaric acid as a catalyst, achieving yields of 85–97% in polyethylene glycol (PEG) at 80°C. This method is notable for its compatibility with ultrasonic irradiation, which reduces reaction times to 30–60 minutes .

One-Pot, Two-Step Synthesis from 2,5-Dimethylfuran

A novel one-pot approach converts 2,5-dimethylfuran (DF) into this compound via intermediate 2,5-hexanedione (HD). The process involves:

-

Acid-catalyzed ring-opening of DF to HD using sub-stoichiometric H₂SO₄ at 50°C for 24 hours (95% yield).

-

Paal–Knorr cyclization of HD with primary amines under neat conditions, eliminating solvents and minimizing waste.

This method’s scalability is enhanced by its atom efficiency (>90%) and applicability to continuous flow systems.

Hybridization Strategies for Multifunctional Derivatives

Recent advances focus on synthesizing pyrrole–cinnamate hybrids, where derivative 5 serves as a precursor. A study by Smith et al. detailed the coupling of this compound with cinnamic acid derivatives via amide bond formation. Key spectral data for the hybrid product include:

-

¹H-NMR : Doublets at δ 8.06–8.07 ppm and δ 7.14–7.17 ppm (J = 16.6 Hz), confirming trans-cinnamate geometry.

Table 2: Physicochemical Properties of this compound Hybrid

Mechanistic Insights and Kinetic Considerations

The formation of this compound via the Clauson–Kaas pathway proceeds through a stepwise mechanism:

-

Protonation of 2,5-DMTHF by acetic acid, generating carbocation B .

-

Nucleophilic attack by amine 4 to form intermediate C , followed by methanol elimination.

-

Cyclization and aromatization via dehydration, yielding the final pyrrole product.

Kinetic profiling reveals that ring-opening of 2,5-DMTHF is rate-determining, with full conversion requiring 8–24 hours depending on the acid strength.

Comparative Analysis of Synthetic Routes

Table 3: Strategic Comparison of Preparation Methods

| Method | Yield (%) | Reaction Time | Green Metrics (E-factor) | Scalability |

|---|---|---|---|---|

| Clauson–Kaas (P₂O₅) | 74–95 | 10–45 min | Moderate | High |

| Paal–Knorr (H₂O) | 71–96 | 2–8 h | Excellent | Moderate |

| Hybrid Synthesis | 85–97 | 30–60 min | Good | Low |

The Clauson–Kaas method excels in speed and functional group tolerance , whereas aqueous Paal–Knorr conditions prioritize sustainability. Hybrid routes, while synthetically versatile, require additional purification steps .

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de pirrol 5 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, puede participar en reacciones de sustitución electrófila debido a la naturaleza rica en electrones del anillo de pirrol .

Reactivos y condiciones comunes:

Oxidación: Los derivados de pirrol pueden oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción a menudo implican la hidrogenación utilizando paladio sobre carbón como catalizador.

Sustitución: Las reacciones de sustitución electrófila se pueden llevar a cabo utilizando reactivos como el bromo o el cloro en condiciones suaves.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen pirroles halogenados, pirroles hidroxilados y varios derivados de pirrol sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Pyrrole derivatives are known for their wide range of biological activities. Pyrrole derivative 5 has been studied for its potential therapeutic effects, including:

- Anticancer Activity : Pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of leukemia and lymphoma cells, demonstrating their potential as anticancer agents .

- Antimicrobial Properties : Research indicates that this compound displays significant antimicrobial activity against a variety of pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, suggesting their utility in treating inflammatory diseases .

- Enzyme Inhibition : Pyrrole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are important targets in the treatment of pain and inflammation .

Synthesis and Structural Studies

The synthesis of this compound often involves various methodologies that enhance its yield and purity. Recent advancements include:

- Iron-Catalyzed Reactions : The use of iron catalysts has been reported to facilitate the efficient synthesis of pyrrole derivatives, including derivative 5, through environmentally friendly methods .

- Green Chemistry Approaches : Modern synthetic pathways emphasize the use of green solvents and microwave-assisted synthesis to reduce environmental impact while improving reaction efficiency .

Table 1: Synthetic Methods for this compound

| Methodology | Description | Advantages |

|---|---|---|

| Iron-Catalyzed Synthesis | Utilizes iron as a catalyst for reactions | Environmentally friendly |

| Microwave-Assisted Synthesis | Accelerates reactions using microwave energy | Increased yield and reduced time |

| Green Solvent Methods | Employs non-toxic solvents for reactions | Reduced environmental toxicity |

Material Science Applications

This compound also finds applications in material science due to its unique properties:

- Fluorescent Dyes : Certain pyrrole derivatives have been developed into fluorescent materials with near-infrared emission, suitable for bioimaging applications. These materials exhibit aggregation-enhanced emission properties, making them valuable in medical diagnostics .

- Conductive Polymers : Pyrrole derivatives are integral components in the synthesis of conductive polymers used in electronic devices. Their ability to conduct electricity makes them suitable for applications in organic electronics and sensors .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study demonstrated that a specific formulation of this compound exhibited potent anticancer activity against human leukemia cells, showcasing its potential as a lead compound for drug development .

- Case Study 2 : Research on the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains, indicating its potential as a new class of antibiotics .

Mecanismo De Acción

El mecanismo de acción del derivado de pirrol 5 implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así su actividad . Además, los derivados de pirrol pueden interactuar con receptores celulares, modulando vías de transducción de señales y afectando las funciones celulares .

Compuestos similares:

Furano: Un heterociclo aromático de cinco miembros con un átomo de oxígeno.

Tiofeno: Un heterociclo aromático de cinco miembros con un átomo de azufre.

Imidazol: Un anillo de cinco miembros con dos átomos de nitrógeno.

Unicidad: El derivado de pirrol 5 es único debido a su átomo de nitrógeno, que confiere propiedades electrónicas y reactividad distintas en comparación con el furano y el tiofeno. Además, la presencia de varios sustituyentes en el anillo de pirrol puede alterar significativamente su comportamiento químico y su actividad biológica .

En conclusión, el derivado de pirrol 5 es un compuesto versátil con un potencial significativo en varios campos, incluyendo la química, la biología, la medicina y la industria. Sus propiedades únicas y su reactividad diversa lo convierten en una herramienta valiosa para la investigación científica y las aplicaciones industriales.

Comparación Con Compuestos Similares

Table 1: Comparative Bioactivity of Pyrrole Derivatives

- Anticancer Activity : Compound 10, featuring a pyrrole ring fused to a benzimidazole scaffold, outperformed licensed drugs (e.g., celecoxib) in antiproliferative assays, suggesting that heterocyclic fusion enhances target affinity . This compound’s hypothetical N-aryl substitutions may similarly improve DNA intercalation or kinase inhibition .

- Antioxidant Activity : Natural pyrrole aldehydes (e.g., Compound II from Basidiomycetes-X) exhibit weak radical scavenging, whereas synthetic derivatives with electron-donating groups (e.g., –OH, –NH₂) show enhanced activity .

Q & A

Q. What synthetic methodologies are commonly employed for pyrrole derivative 5, and how do reaction conditions influence yield?

this compound is typically synthesized via multicomponent reactions (MCRs), such as the Paal-Knorr cyclization or acid-catalyzed condensations. For instance, a four-component coupling reaction catalyzed by hydroxyapatite achieved complex pyrrole structures with high efficiency . Reaction parameters like temperature, stoichiometry of reagents (e.g., excess lithiated methoxyallene), and solvent polarity significantly impact yield. Excess reagents (e.g., 10 equiv of lithiated methoxyallene) may reduce yields due to side-product formation, while lower temperatures (e.g., –78°C) suppress undesired pathways .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of 1H/13C NMR (to confirm substitution patterns), FT-IR (to identify functional groups), and X-ray diffraction (for crystallographic validation). For example, 1H-NMR analysis in confirmed a 52% yield of a pyrrole dilactone derivative, while ESI-MS and COSY/HSQC spectra validated intermediates in mechanistic studies . Elemental analysis and HRMS are essential for verifying molecular formulas .

Q. How does solvent polarity affect the reaction pathways of this compound?

Solvent polarity governs reaction selectivity. In dichloromethane (DCM), pyrrole adducts (e.g., P4) dominate (76% yield), while polar solvents like acetonitrile (ACN) favor double adducts (P3, 15% yield) due to stabilization of zwitterionic intermediates . Non-aqueous systems may suppress polar byproducts, highlighting the need for solvent optimization in synthetic protocols.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing tetrasubstituted pyrrole derivatives like compound 5?

Regioselectivity in tetrasubstituted pyrroles arises from competing pathways, such as reversible ring-opening of intermediates (e.g., nitrone F in ) and cycloreversion steps. DFT studies suggest that steric and electronic factors influence the stability of zwitterionic intermediates (e.g., K in ). For example, excess lithiated methoxyallene promotes double-addition pathways, leading to pyrrole 5, while controlled stoichiometry avoids side reactions .

Q. How can computational methods like DFT enhance the design of this compound for targeted applications?

DFT calculations provide insights into electronic structures, binding affinities, and reaction energetics. In DNA G-quadruplex binding studies, adding a pyrrole unit to distamycin analogs altered binding stoichiometry from 2:1 to 1:1 ligand:DNA ratios, as predicted by charge distribution and π-stacking interactions . Similarly, DFT-guided optimization of BODIPY dyes improved triplet-state lifetimes for photodynamic therapy .

Q. What strategies mitigate side-product formation during the synthesis of this compound?

Key strategies include:

- Stoichiometric control : Limiting excess reagents (e.g., <5 equiv of methoxyallene) minimizes side-adducts .

- Catalyst selection : Natural catalysts (e.g., hydroxyapatite) improve selectivity over traditional acids .

- Temperature modulation : Lower temperatures (–78°C) suppress thermally induced cycloreversion .

- Solvent tuning : Aprotic solvents stabilize reactive intermediates without proton exchange .

Q. How do structural modifications of this compound impact its electrochemical or pharmacological properties?

Substitution patterns on the pyrrole ring dictate functionality. For example:

- Electrochemical performance : N-methylpyrrole derivatives in FeOOH composites increased specific capacity (60 mAh g⁻¹) due to enhanced conductivity .

- Pharmacological activity : Indole-pyrrole hybrids (e.g., Scheme 19 in ) showed improved binding to biological targets via hydrogen bonding and π-π interactions .

Methodological Recommendations

- For synthesis : Prioritize MCRs with catalysts like [NMPH]CH3SO3 for regioselective tetrasubstitution .

- For characterization : Combine XRD with DFT-optimized molecular geometries to resolve crystallographic ambiguities .

- For mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.